1,2-Cyclohexylenedinitrilotetraacetic acid

Beschreibung

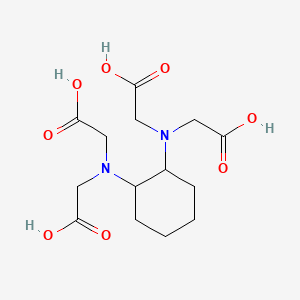

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-, commonly referred to as Cyclohexane-1,2-diaminetetraacetic acid (CDTA) or DCTA, is a synthetic hexadentate chelating agent with the molecular formula C₁₄H₂₂N₂O₈ and CAS number 482-54-2 . Its structure consists of a rigid 1,2-diaminocyclohexane backbone substituted with four carboxymethyl groups, enabling strong coordination with metal ions. CDTA is widely used in analytical chemistry, metallurgy, and biochemistry for its ability to sequester divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Al³⁺) . Synonyms include Complexon IV, CyDTA, and trans-1,2-Cyclohexylenedinitrotetraacetic acid .

Eigenschaften

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKYPQBAHLOOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15375-84-5 (manganese(2-),di-hydrochloride salt), 5297-16-5 (calcium,hydrochloride salt), 63451-33-2 (magnesium,hydrochloride salt) | |

| Record name | Cyclohexanediamine tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862002 | |

| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; [Acros Organics MSDS] | |

| Record name | Cyclohexanediamine tetraacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

482-54-2, 123333-90-4 | |

| Record name | 1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanediamine tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Complexon IV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Complexon IV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,2-ylenediaminetetra(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

CDTA is primarily known as a chelating agent . Its main targets are metal ions, particularly manganese . Manganese plays a crucial role in various biological processes, including enzymatic reactions and neurotransmitter synthesis.

Mode of Action

As a chelating agent, CDTA binds to metal ions, forming a stable complex. This interaction results in the sequestration of the metal ions, preventing them from participating in other reactions. In the case of manganese, CDTA can remove it from various biological systems.

Biochemical Pathways

The chelation of manganese by CDTA affects various biochemical pathways. By sequestering manganese, CDTA can disrupt processes that rely on this metal ion. The specific pathways affected can vary depending on the biological system and the presence of other metal ions.

Result of Action

The primary result of CDTA’s action is the removal of manganese from various systems. This can have significant effects at the molecular and cellular levels, potentially altering enzymatic activities and other manganese-dependent processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of CDTA. For instance, the presence and concentration of target metal ions can affect its chelating activity. Additionally, factors such as pH and temperature may impact its stability and effectiveness.

Biochemische Analyse

Biochemical Properties

1,2-Cyclohexylenedinitrilotetraacetic acid plays a significant role in biochemical reactions due to its chelating properties. It has the ability to bind and remove certain metal ions, such as manganese, from various biological systems. This interaction with metal ions can influence the activity of various enzymes and proteins that require these ions for their function.

Cellular Effects

In cellular processes, this compound can influence cell function by altering the availability of essential metal ions. For instance, it can remove manganese from brain and liver cells, potentially affecting cellular metabolism and signaling pathways that depend on this metal ion.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its chelating properties. It binds to metal ions, forming a stable complex that prevents the ions from participating in other reactions. This can lead to changes in enzyme activity, gene expression, and other cellular processes.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change depending on its stability and degradation

Biologische Aktivität

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], commonly referred to as trans-1,2-cyclohexanediaminetetraacetic acid (trans-CDTA), is a chelating agent with significant biological activity. This compound exhibits properties that make it valuable in various biochemical and biomedical applications, particularly due to its ability to bind metal ions. This article explores its biological activity, including its synthesis, chelation properties, and potential therapeutic applications.

- Chemical Formula : C14H22N2O8

- Molecular Weight : 346.336 g/mol

- LogP Value : -0.100 (indicating hydrophilicity)

The structure of trans-CDTA includes four carboxylic acid groups that facilitate strong interactions with metal ions, making it a potent chelator in biological systems.

Chelation Mechanism

Chelating agents like trans-CDTA form stable complexes with metal ions, which is crucial for various biological processes. The mechanism involves the formation of multiple bonds between the chelator and the metal ion, effectively "trapping" it. This property is particularly important in:

- Metabolic Pathways : Trans-CDTA can influence the bioavailability of essential metals such as zinc and iron, which are critical for enzymatic functions.

- Toxicity Reduction : The compound can reduce metal toxicity in biological environments by sequestering harmful ions.

Biological Activity and Applications

The biological activity of trans-CDTA can be categorized into several key areas:

1. Biomedical Research

Trans-CDTA is utilized in studies focusing on metal ion interactions within biological systems. Its ability to control metal ion concentrations allows researchers to investigate their effects on cellular processes.

2. Therapeutic Applications

Due to its chelation properties, trans-CDTA has potential therapeutic applications in treating conditions related to metal toxicity or deficiency. For example:

- Iron Overload Disorders : Chelators like trans-CDTA may help manage conditions such as hemochromatosis by binding excess iron in the body.

- Zinc Deficiency : By modulating zinc levels, trans-CDTA could play a role in addressing deficiencies that affect immune function and wound healing.

3. Environmental Science

Trans-CDTA's chelation properties are also valuable in environmental applications, such as:

- Heavy Metal Remediation : The compound can be used to extract heavy metals from contaminated environments, aiding in bioremediation efforts.

Case Studies

Several studies have highlighted the efficacy of trans-CDTA in various contexts:

- Study on Metal Ion Bioavailability : Research demonstrated that trans-CDTA effectively modulated the bioavailability of zinc and iron in cell cultures, impacting metabolic pathways critical for cellular health.

- Toxicity Assessment : An intraperitoneal lethal-dose study in rats indicated that trans-CDTA has a relatively high LD50 value (413 mg/kg), suggesting moderate toxicity but also potential for therapeutic use when dosed appropriately .

Comparative Analysis with Similar Compounds

The following table compares trans-CDTA with other common chelating agents:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic acid (EDTA) | 60-00-4 | Widely used for chelation therapy in medicine |

| Diethylenetriaminepentaacetic acid (DTPA) | 67-43-6 | Stronger chelator for a broader range of metals |

| N,N-Bis(carboxymethyl)glycine (NTA) | 139-13-9 | Simpler structure; used mainly in biochemical assays |

| Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)- | 5786-78-7 | Unique cyclohexane structure enhances stability |

Trans-CDTA's unique cyclohexane structure provides enhanced stability and solubility compared to other chelators, allowing for selective binding and versatility in applications not fully addressed by other compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA)

- Structure : EDTA (C₁₀H₁₆N₂O₈) features a flexible ethylenediamine backbone with four carboxymethyl groups .

- Chelation Properties :

- EDTA : Binds Ca²⁺, Mg²⁺, and transition metals (log K ~ 16.5 for Fe³+). Its flexibility allows rapid binding but lower selectivity for larger ions .

- CDTA : The rigid cyclohexane backbone enhances selectivity for larger ions (e.g., Fe³⁺, Al³⁺; log K ~ 19.3 for Fe³+), making it superior in high-pH or high-metal-concentration environments .

- Applications :

- Solubility : EDTA disodium salt (water-soluble) is more common, while CDTA’s sodium salts (e.g., trisodium CDTA) are used in niche aqueous applications .

Propylenediaminetetraacetic Acid (PDTA)

- Structure : PDTA (C₁₁H₁₈N₂O₈) has a propylene backbone, intermediate in flexibility between EDTA and CDTA .

- Chelation : Moderately selective for transition metals (log K ~ 18.0 for Fe³+), balancing EDTA’s flexibility and CDTA’s rigidity .

- Use: Limited to specialized industrial applications due to higher cost and niche performance .

BAPTA (1,2-Bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)

- Structure : Aromatic backbone with ethylenedioxy linkages, enhancing calcium specificity .

- Chelation : High affinity for Ca²⁺ (log K ~ 6.9), designed for intracellular calcium buffering in biological systems .

- Applications : Used in cell biology and neuroscience, contrasting with CDTA’s industrial/metallurgical focus .

Ethylenediamine-N,N'-diacetic Acid (EDDA)

- Structure : Simplified analog of EDTA with two fewer carboxyl groups (C₆H₁₂N₂O₄) .

- Chelation : Weak metal binding (log K ~ 8.5 for Cu²⁺), used in niche applications like polymer stabilization .

Key Data Table: Comparative Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.